molecular formula C19H30N2O5 B12088133 tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate

Cat. No.: B12088133
M. Wt: 366.5 g/mol
InChI Key: DITBKBPGPWJHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a hydroxyphenoxyethoxy moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its versatile chemical structure and reactivity.

Preparation Methods

The synthesis of tert-butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the hydroxyphenoxyethoxy moiety: The hydroxyphenoxyethoxy group is introduced by reacting the piperazine derivative with 4-hydroxyphenol and ethylene oxide in the presence of a base.

    Protection of the piperazine nitrogen: The piperazine nitrogen is protected by reacting it with tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the hydroxy group to an alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, by reacting with halogenating agents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring structure but differs in the substituents attached to the ring.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound also contains a piperazine ring but has a hydrazino group instead of the hydroxyphenoxyethoxy moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H30N2O5

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(23)21-10-8-20(9-11-21)12-13-24-14-15-25-17-6-4-16(22)5-7-17/h4-7,22H,8-15H2,1-3H3

InChI Key

DITBKBPGPWJHGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOCCOC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.